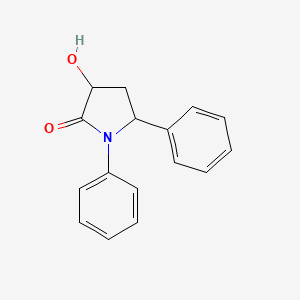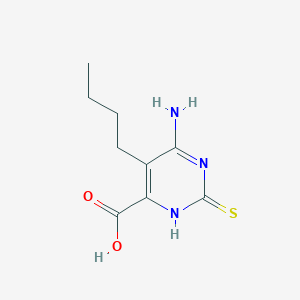![molecular formula C18H13ClN2O2S2 B14006285 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one CAS No. 77204-01-4](/img/structure/B14006285.png)
3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiazolidinone moieties. Thiazole and its derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the 4-chlorophenyl and 2-hydroxyphenyl groups further enhances the compound’s potential biological activities.
Méthodes De Préparation
The synthesis of 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-chlorophenol with different aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using both conventional and microwave heating techniques to improve yield and selectivity.
Analyse Des Réactions Chimiques
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiazolidinone rings.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits significant antibacterial, antifungal, and antiviral activities.
Medicine: The compound has shown potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one involves its interaction with various molecular targets and pathways. The thiazole and thiazolidinone rings can interact with enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one include other thiazole and thiazolidinone derivatives. These compounds share similar structural features and biological activities. the presence of the 4-chlorophenyl and 2-hydroxyphenyl groups in 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one makes it unique and potentially more potent in certain applications .
Propriétés
Numéro CAS |
77204-01-4 |
|---|---|
Formule moléculaire |
C18H13ClN2O2S2 |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13ClN2O2S2/c19-12-7-5-11(6-8-12)14-9-25-18(20-14)21-16(23)10-24-17(21)13-3-1-2-4-15(13)22/h1-9,17,22H,10H2 |
Clé InChI |
MGCAUPSAQRUCKT-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=CC=C2O)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)
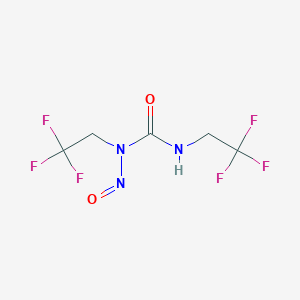

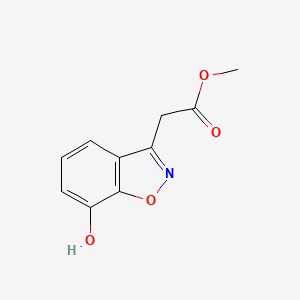


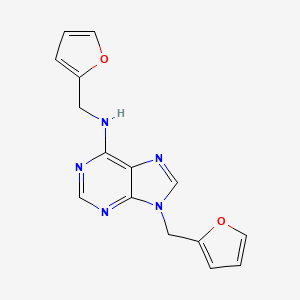
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)

